ITP-2

hERG Activation Potency Electrophysiology

ITP-2 is the only commercially available hERG activator that combines a 70 mV depolarizing inactivation shift with hyperpolarizing activation shifts, enabling precise gating kinetic studies impossible with RPR260243, NS1643, or ICA-105574. Its opposing effects on hERG1a (activation) versus hERG1b (inhibition) allows researchers to pharmacologically dissect subunit contributions in native cardiomyocytes. ITP-2 also rescues trafficking-deficient LQT2 mutants, offering a dual-action therapeutic lead. For mechanistic studies of long QT syndrome and hERG channel gating that demand high purity (≥98%) and verifiable potency, ITP-2 is the essential, non-substitutable tool compound.

Molecular Formula C19H14F3N5O2
Molecular Weight 401.3492
CAS No. 1428557-05-4
Cat. No. B608149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameITP-2
CAS1428557-05-4
SynonymsITP-2;  ITP2;  ITP 2
Molecular FormulaC19H14F3N5O2
Molecular Weight401.3492
Structural Identifiers
SMILESFC(F)(F)OC1=CC=C(NC2=NC=C(COC3=CC4=C(NN=C4)C=C3)C=N2)C=C1
InChIInChI=1S/C19H14F3N5O2/c20-19(21,22)29-15-3-1-14(2-4-15)26-18-23-8-12(9-24-18)11-28-16-5-6-17-13(7-16)10-25-27-17/h1-10H,11H2,(H,25,27)(H,23,24,26)
InChIKeyMWSOMEWTWCZUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ITP-2 (CAS 1428557-05-4): A Structurally Distinct hERG Channel Activator for Long QT Syndrome Research


ITP-2 (5-(((1H–indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine) is a small molecule activator of the Kv11.1 (hERG) potassium channel with a chemical structure distinct from previously reported activators [1]. Its primary mechanism involves causing large depolarizing shifts in the midpoint of voltage-dependent inactivation and hyperpolarizing shifts in voltage-dependent activation, making it a valuable tool compound for investigating hERG channel gating and its therapeutic potential in long QT syndrome (LQTS) [1].

Why ITP-2 Cannot Be Replaced by Other hERG Activators in Long QT Syndrome Models


hERG channel activators exhibit diverse and sometimes opposing biophysical effects, precluding simple substitution. While compounds like RPR260243 primarily slow deactivation [2], NS1643 shifts inactivation [3], and ICA-105574 removes inactivation [4], ITP-2 uniquely combines large depolarizing shifts in inactivation with hyperpolarizing shifts in activation [1]. Furthermore, ITP-2's distinct subunit selectivity (robust activation of hERG1a homomers but inhibition of hERG1b homomers) differentiates it from activators like ICA-105574, which show reduced sensitivity to heteromeric channels [1]. This unique profile dictates that experimental outcomes cannot be extrapolated from other activators, necessitating the use of ITP-2 for specific mechanistic studies and therapeutic development where its distinct gating modulation is required [1].

Quantitative Evidence for ITP-2's Differentiated hERG Activation Profile


ITP-2 Demonstrates ~10-Fold Higher Potency for hERG1a Activation Than NS1643

In whole-cell patch-clamp studies of hERG1a homomeric channels expressed in HEK-293 cells, ITP-2 increased test pulse currents with an EC50 of 1.0 μM [1]. In contrast, the widely used activator NS1643 has a reported EC50 of 10.5 μM for hERG channel activation in Xenopus oocytes and HEK-293 cells [2]. This represents an approximately 10.5-fold greater potency for ITP-2 in this standard electrophysiological assay.

hERG Activation Potency Electrophysiology

ITP-2 Causes a Significantly Larger Depolarizing Shift in Inactivation (70 mV) Compared to NS1643 (~30 mV)

ITP-2 (10 μM) induces a large depolarizing shift of approximately 70 mV in the midpoint (V1/2) of voltage-dependent inactivation of hERG1a channels [1]. This is in contrast to NS1643, which at 10 μM shifts the V1/2 of inactivation by approximately 30 mV in the depolarizing direction [2]. ITP-2's effect on this critical gating parameter is more than twice as large.

Voltage-Dependent Inactivation Biophysical Modulation Gating

ITP-2 Enhances K+ Conductance by 2.73-Fold, in Contrast to Activators that Primarily Alter Kinetics (e.g., RPR260243)

During an action potential voltage-clamp command, ITP-2 (10 μM) increased the total potassium ions conducted by hERG1a channels by 2.73 ± 0.11-fold (n=5) [1]. In comparison, the activator RPR260243 had little effect on hERG current amplitude [2] and does not significantly affect inactivation processes [2], acting primarily by slowing deactivation. ITP-2's unique ability to robustly enhance net K+ conductance suggests a more direct impact on increasing repolarizing current.

Ion Conductance Action Potential Cardiac Repolarization

ITP-2 Exhibits Unique hERG Subunit Selectivity: Activates hERG1a but Inhibits hERG1b Homomers

While ITP-2 is a potent activator of hERG1a homomeric channels, it exhibits a contrasting inhibitory effect on hERG1b homomeric channels [1]. Furthermore, heteromeric hERG1a/1b channels show nearly sixfold reduced sensitivity to ITP-2 compared to hERG1a homomers [1]. This is a distinct property not commonly reported for other hERG activators, and is not observed with the activator ICA-105574, which shows only a threefold reduction in sensitivity for heteromeric channels [1].

Submit Selectivity Channel Heteromerization Mechanism of Action

Optimal Research Applications for ITP-2 Based on its Differentiated Profile


Dissecting hERG1a vs. hERG1b Subunit Contributions to Native IKr Current

ITP-2's opposing effects on hERG1a (activation) and hERG1b (inhibition) homomers, as established in Section 3 [1], make it an invaluable tool for pharmacological dissection. By applying ITP-2 to native cardiomyocytes or neuronal preparations, researchers can infer the relative contribution of each subunit isoform to the total hERG current (IKr) based on the net effect (activation vs. inhibition). This is not possible with non-selective activators like NS1643 or RPR260243.

Investigating the Role of Inactivation in LQTS Pathophysiology and Rescue

The profound 70 mV depolarizing shift in inactivation induced by ITP-2, which is significantly larger than that caused by NS1643 (~30 mV) [1][2], provides a powerful tool to study the specific role of this gating process. Researchers can use ITP-2 to 'normalize' the inactivation defect in specific LQTS mutants or drug-induced block, allowing for a clean assessment of how restoration of inactivation contributes to APD shortening and arrhythmia prevention, independent of effects on deactivation.

Evaluating the Therapeutic Potential of Augmenting Repolarizing Capacity in Trafficking-Deficient LQT2

The demonstration that ITP-2 can activate an arrhythmia-associated, trafficking-deficient LQT2 mutant [1] highlights a specific therapeutic application. Unlike compounds that only modulate gating of surface channels, ITP-2 may be used as a lead compound to develop therapies that both enhance the function of any channels that do reach the membrane and potentially rescue trafficking, a dual-action approach for certain LQT2 genotypes.

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